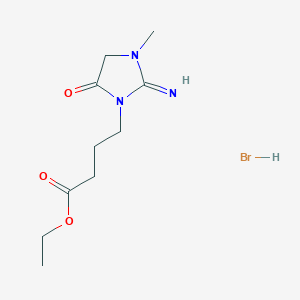
Ethyl 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoate hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoate hydrobromide is a chemical compound with a complex structure that includes an imidazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoate hydrobromide typically involves multiple steps, starting with the reaction of ethyl butanoate with a suitable imidazolidinone derivative. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the imidazolidinone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: Ethyl 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoate hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学研究应用
Ethyl 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoate hydrobromide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules and cellular processes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which Ethyl 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoate hydrobromide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
相似化合物的比较
4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid
Ethyl 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoate
Other imidazolidinone derivatives
Uniqueness: Ethyl 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoate hydrobromide is unique due to its specific structural features, such as the presence of the hydrobromide group, which can influence its reactivity and properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
生物活性
Ethyl 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoate hydrobromide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C10H14BrN3O3
- Molecular Weight : 292.14 g/mol
- IUPAC Name : this compound
This structure features an imidazolidine ring, which is significant for its biological interactions.
This compound exhibits several biological activities:
- Inhibition of Creatine Transport : The compound has been identified as an inhibitor of creatine transport and/or creatine kinase, which may have implications in metabolic disorders and muscle function .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound could exhibit antimicrobial properties against various pathogens, although specific data on this compound is limited.
- Antiproliferative Effects : In vitro studies indicate potential antiproliferative effects on cancer cell lines, similar to other compounds containing imidazolidine structures .
Study 1: Anticancer Activity
A study published in PubMed explored the antiproliferative effects of various imidazolidine derivatives on cancer cell lines. The research demonstrated that certain derivatives showed significant inhibition of cell proliferation in human cancer cell lines, suggesting that this compound may share similar properties .
Study 2: Mechanistic Insights
Research conducted on related compounds indicated that the mechanism of action involves the modulation of signaling pathways related to apoptosis and cell cycle regulation. This suggests that this compound may influence similar pathways, warranting further investigation into its therapeutic applications.
Pharmacokinetics
The pharmacokinetic profile of this compound remains underexplored. However, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating its potential as a therapeutic agent.
属性
IUPAC Name |
ethyl 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3.BrH/c1-3-16-9(15)5-4-6-13-8(14)7-12(2)10(13)11;/h11H,3-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJIDNLYFZWJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C(=O)CN(C1=N)C.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














